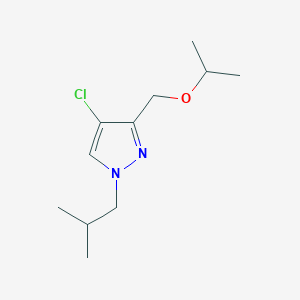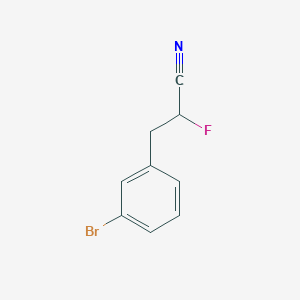
1-(2,4-Dimethoxyphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,4-Dimethoxyphenyl)ethanamine” is a chemical compound that is part of the phenethylamine class . It is used as a precursor for the synthesis of isoquinolines . The molecular formula of this compound is C10H15NO2 .
Synthesis Analysis
The synthesis of “1-(2,4-Dimethoxyphenyl)ethanamine” and its isomers has been studied using chromatography-mass spectrometry methods . The study showed that the isothermal mode was more efficient than the usually applied temperature-programming mode for the separation of the mentioned isomers .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dimethoxyphenyl)ethanamine” has been investigated using various methods such as single-crystal X-ray diffraction and FT-IR spectroscopy . The molecular geometry and harmonic frequencies of the compound in the ground state were calculated utilizing density functional (B3LYP) method with the 6-311++G (d, p)-basis set .
科学的研究の応用
Metabolism and Cytochrome P450 Enzymes Involvement
1-(2,4-Dimethoxyphenyl)ethanamine, as part of the NBOMe compound group, has been studied for its metabolism, particularly involving cytochrome P450 enzymes. Research has identified the major enzymes involved in the metabolism of NBOMe compounds, including 25I-NBOMe and 25I-NBOH. These studies are crucial for understanding the biotransformation pathways of these compounds, which include hydroxylation, O-demethylation, N-dealkylation, and dehydrogenation processes (Nielsen et al., 2017).
Neuropharmacology and Receptor Agonism
The neuropharmacological properties of NBOMe hallucinogens, which include derivatives of 1-(2,4-Dimethoxyphenyl)ethanamine, have been extensively studied. These compounds are known to be potent agonists of the 5-HT2A receptors, leading to their hallucinogenic effects. Comparative studies with their 2C counterparts have shed light on their binding affinities and functional potencies (Elmore et al., 2018).
Analytical Characterization
Analytical characterization of substances related to 1-(2,4-Dimethoxyphenyl)ethanamine, such as NBOMe derivatives, has been a significant area of study. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been utilized to identify these compounds in various matrices. This research is vital for forensic science and toxicology (Lum et al., 2016).
Structural Characterization and Synthesis
The synthesis and structural characterization of compounds containing the 3,4-dimethoxyphenyl moiety, such as 1-(2,4-Dimethoxyphenyl)ethanamine, have been explored. These studies focus on understanding the chemical structure and properties of these compounds, which is crucial for their potential applications in various scientific fields (Ünver et al., 2011).
Toxicological Analysis and Case Studies
Toxicological analysis and case studies involving NBOMe compounds related to 1-(2,4-Dimethoxyphenyl)ethanamine have provided insights into their potency and effects on the human body. These studies are essential for understanding the risks associated with exposure to these compounds and for developing appropriate medical and legal responses (Poklis et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 3,4-dimethoxyphenethylamine, suggests that it may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDFPSLDFRVYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

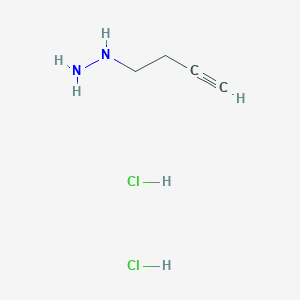
![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2564627.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2564630.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2564631.png)
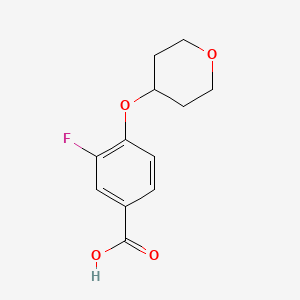

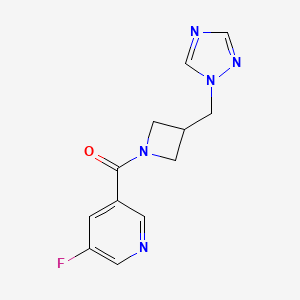
![N-(2-methoxyethyl)-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2564636.png)
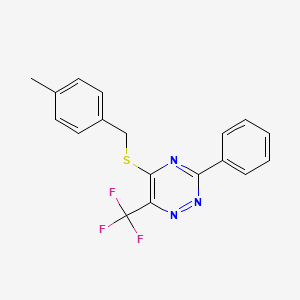
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2564639.png)

